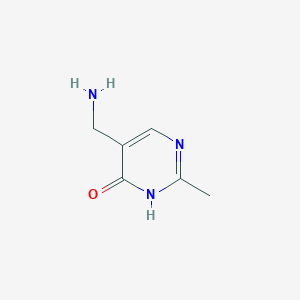

5-(Aminomethyl)-2-methylpyrimidin-4-ol

Description

The exact mass of the compound 5-(Aminomethyl)-2-methylpyrimidin-4-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Aminomethyl)-2-methylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Aminomethyl)-2-methylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-8-3-5(2-7)6(10)9-4/h3H,2,7H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTACWJBJZYESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601263289 | |

| Record name | 5-(Aminomethyl)-2-methyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1749-72-0 | |

| Record name | 5-(Aminomethyl)-2-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1749-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Aminomethyl)-2-methyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(aminomethyl)-2-methylpyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Tautomeric Landscape of 5-(Aminomethyl)-2-methylpyrimidin-4-ol: A Technical Guide for Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development. The tautomeric state of a molecule can significantly influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. This technical guide provides an in-depth exploration of the tautomeric equilibrium of 5-(Aminomethyl)-2-methylpyrimidin-4-ol, a key intermediate in the biosynthesis of Vitamin B1 (Thiamine).[1] While direct experimental data for this specific molecule is sparse, this guide synthesizes established principles from analogous pyrimidin-4-one systems to predict its tautomeric behavior and outlines robust methodologies for its empirical determination. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical molecular feature.

Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds

Pyrimidine derivatives are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents and essential biological molecules, including nucleobases.[2][3] The phenomenon of lactam-lactim tautomerism, a specific form of keto-enol tautomerism, is a hallmark of pyrimidin-4-one structures.[4][5] This equilibrium involves the migration of a proton between a ring nitrogen and an exocyclic oxygen atom, resulting in two distinct tautomeric forms: the lactam (keto) and the lactim (enol) form.

The predominance of one tautomer over the other can have significant biological consequences. For instance, the tautomeric state of nucleobases like guanine and thymine is crucial for the fidelity of DNA replication, as the rare enol forms can lead to mismatched base pairing and potential mutations.[6] In the context of drug design, the ability of a molecule to exist in multiple tautomeric forms can influence its binding affinity to a target protein, its membrane permeability, and its metabolic stability. Therefore, a thorough characterization of the tautomeric equilibrium is a critical step in the development of any drug candidate containing a pyrimidine-4-one scaffold.

Tautomeric Forms of 5-(Aminomethyl)-2-methylpyrimidin-4-ol

The structure of 5-(Aminomethyl)-2-methylpyrimidin-4-ol allows for the existence of two primary tautomers: the lactam and the lactim form.

-

Lactam (Keto) Form: 5-(Aminomethyl)-2-methylpyrimidin-4(3H)-one

-

Lactim (Enol) Form: 5-(Aminomethyl)-2-methylpyrimidin-4-ol

It is widely established for related 4(3H)-pyrimidinones that the lactam (keto) form is the more stable and therefore predominant tautomer in most solvents.[2][3][7] This preference is attributed to the greater thermodynamic stability of the amide functionality within the ring. The introduction of a nitrogen atom into the aromatic ring, when compared to a 2-pyridone system, shifts the equilibrium towards the ketonic form.[2][7]

The substituents on the pyrimidine ring, namely the 2-methyl and 5-aminomethyl groups, are expected to exert electronic and steric influences on the tautomeric equilibrium, although the fundamental preference for the lactam form is anticipated to remain.

Methodologies for Characterizing Tautomeric Equilibrium

A multi-faceted approach, combining spectroscopic and computational techniques, is essential for a comprehensive understanding of the tautomeric equilibrium.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomerism in solution.[8][9] Since the interconversion between tautomers is often slow on the NMR timescale, distinct signals for each form can be observed and quantified.[8]

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed sample of 5-(Aminomethyl)-2-methylpyrimidin-4-ol in a deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃) to a concentration of approximately 5-10 mg/mL.

-

Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum at a controlled temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Identify characteristic proton signals for both the lactam and lactim tautomers. For the lactam form, a key signal would be the N-H proton. The chemical shifts of the aromatic and substituent protons will also differ between the two forms.

-

Integrate the area under the non-exchangeable proton signals corresponding to each tautomer.

-

-

Quantification: The mole fraction of each tautomer can be calculated from the integrated signal areas. The equilibrium constant (KT) is then determined as the ratio of the concentrations of the two forms.[8]

Table 1: Expected ¹H NMR Chemical Shift Differences

| Proton | Lactam Form (ppm) | Lactim Form (ppm) | Rationale for Shift |

| Ring N-H | Downfield (e.g., 10-12) | Absent | Deshielding effect of the amide proton. |

| Aromatic C-H | Specific chemical shift | Shifted due to altered ring electronics | Changes in aromaticity and electron density. |

| -CH₂-NH₂ | Specific chemical shift | Shifted due to altered ring electronics | Proximity to the tautomerizing system. |

| -CH₃ | Specific chemical shift | Shifted due to altered ring electronics | Proximity to the tautomerizing system. |

3.1.2. UV-Vis Spectroscopy

UV-Vis spectroscopy is another valuable tool for studying tautomeric equilibria, particularly as a function of pH and solvent polarity.[10] The different electronic structures of the lactam and lactim forms result in distinct absorption spectra.[10][11]

Experimental Protocol: Spectrophotometric pH Titration

-

Solution Preparation: Prepare a stock solution of 5-(Aminomethyl)-2-methylpyrimidin-4-ol in a suitable solvent (e.g., water or a methanol-water mixture).

-

pH Adjustment: Prepare a series of solutions with varying pH values using appropriate buffers.

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the isosbestic point(s), which indicate a two-component equilibrium.

-

Analyze the changes in absorbance at specific wavelengths corresponding to the λmax of each tautomer to determine their relative concentrations at each pH.

-

The pKa value for the tautomeric interconversion can be determined from the inflection point of the absorbance vs. pH curve.

-

Computational Chemistry

Quantum chemical calculations provide invaluable insights into the relative stabilities of tautomers and the energy barriers for their interconversion.[12][13]

Methodology: Density Functional Theory (DFT) Calculations

-

Structure Optimization: The geometries of both the lactam and lactim tautomers of 5-(Aminomethyl)-2-methylpyrimidin-4-ol are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).

-

Solvation Modeling: To simulate solution-phase behavior, an implicit solvent model, such as the Polarizable Continuum Model (PCM), should be employed.[7]

-

Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities. The tautomer with the lower calculated energy is predicted to be the more abundant species.

-

Transition State Search: To understand the kinetics of interconversion, a transition state search can be performed to locate the energy barrier between the two tautomers.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed and can be influenced by several environmental factors.

-

Solvent Polarity and Hydrogen Bonding: Polar solvents and those capable of hydrogen bonding can stabilize one tautomer over the other.[10][14] For instance, polar protic solvents are known to favor the more polar keto form of pyridones.[14]

-

pH: The ionization state of the molecule can significantly impact the tautomeric equilibrium. The pKa of the pyrimidine ring nitrogens and the aminomethyl group will influence which tautomeric form predominates at a given pH.

-

Temperature: The tautomeric equilibrium constant is temperature-dependent.[15] Variable temperature NMR studies can provide thermodynamic parameters (ΔH° and ΔS°) for the tautomeric interconversion.[14]

Conclusion

The tautomeric equilibrium of 5-(Aminomethyl)-2-methylpyrimidin-4-ol is a critical aspect of its chemical identity with significant implications for its application in drug development and biochemical research. Based on established principles for pyrimidin-4-one systems, the lactam (keto) form is predicted to be the predominant tautomer. However, a definitive characterization requires a combination of advanced spectroscopic techniques, such as NMR and UV-Vis spectroscopy, alongside computational modeling. A thorough understanding of the factors that influence this equilibrium will empower researchers to better predict and control the molecular properties of this important scaffold and its derivatives.

References

- Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. (2020). Journal of the American Chemical Society.

-

From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. (2013). The Journal of Physical Chemistry A. [Link]

-

A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. (1961). Journal of the American Chemical Society. [Link]

-

Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. (2020). Journal of the American Chemical Society. [Link]

-

Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. (n.d.). ResearchGate. [Link]

-

Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare. [Link]

-

5-(Aminomethyl)-2-methylpyrimidin-4-amine. (n.d.). LookChem. [Link]

-

New light on tautomerism of purines and pyrimidines and its biological and genetic implications. (1984). Journal of Biosciences. [Link]

-

Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. (2019). Molecules. [Link]

-

Thermochemical Investigations of Tautomeric Equilibrium. Variation of the Calculated Equilibrium Constant with Binary Solvent Composition. (1990). Physics and Chemistry of Liquids. [Link]

-

Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (2009). The Journal of Organic Chemistry. [Link]

-

EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. (n.d.). Joseph A DiVerdi. [Link]

-

Role of tautomerism in RNA biochemistry. (2015). RNA. [Link]

-

From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. (2013). ResearchGate. [Link]

-

Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022). The Journal of Physical Chemistry Letters. [Link]

-

Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. (2021). Molecules. [Link]

-

Lactam-lactim tautomerism: Significance and symbolism. (2024). Wisdomlib. [Link]

-

What is Lactam Lactim Tautomerism?. (2025). askIITians. [Link]

-

UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... (n.d.). ResearchGate. [Link]

-

Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2022). Molecules. [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. (2015). ResearchGate. [Link]

-

15N NMR Studies of tautomerism. (2017). ResearchGate. [Link]

-

Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. (2013). The Journal of Physical Chemistry B. [Link]

-

Tautomers of 4-aminopyrazolo[3,4-d]pyrimidine. (n.d.). ResearchGate. [Link]

-

Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2022). Molecules. [Link]

-

New light on tautomerism of purines and pyrimidines and its biological and genetic implications. (1984). ResearchGate. [Link]

-

The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study. (2019). Journal of the Iranian Chemical Society. [Link]

-

Investigation of the lactam-lactim and Thiolactam-Thiolactim Tautomerism in the 2,2,5-Trimethylpyrano[4'',3'':4',5']pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidines. (2016). ResearchGate. [Link]

-

ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. (n.d.). Hue University Journal of Science: Natural Science. [Link]

-

Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies. (2018). ResearchGate. [Link]

-

4-Amino-2-methyl-5-pyrimidinemethanamine. (n.d.). PubChem. [Link]

-

Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. (2021). ResearchGate. [Link]

-

5-(Aminomethyl)-2-methylpyrimidin-4-amine, CAS No. 95-02-3. (n.d.). iChemical. [Link]

-

pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 4. Lactam-lactim tautomerism: Significance and symbolism [wisdomlib.org]

- 5. What is Lactam Lactim Tautomerism? - askIITians [askiitians.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Computational Estimation of the Acidities of Pyrimidines and Related Compounds [mdpi.com]

- 13. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Computational Characterization of Tautomeric Equilibria in 5-(Aminomethyl)-2-methylpyrimidin-4-ol: A Technical Guide for Drug Development Professionals

Abstract: Tautomerism, the dynamic equilibrium between structurally distinct isomers, profoundly influences the physicochemical and biological properties of drug candidates. Misinterpretation of the dominant tautomeric form can lead to flawed structure-activity relationship (SAR) models, and unexpected issues in solubility, stability, and receptor binding. This guide provides an in-depth technical framework for the comprehensive characterization of the tautomeric landscape of 5-(aminomethyl)-2-methylpyrimidin-4-ol, a heterocyclic scaffold pertinent to medicinal chemistry. We present a multi-pronged strategy integrating Nuclear Magnetic Resonance (NMR), vibrational (FTIR/Raman), and electronic (UV-Vis) spectroscopy with the predictive power of Density Functional Theory (DFT) computations. This synergistic approach ensures a self-validating system for unambiguously identifying and quantifying the predominant tautomeric species, thereby empowering researchers and drug development professionals to make more informed decisions in the design and optimization of novel therapeutics.

Introduction: The Critical Role of Tautomerism in Medicinal Chemistry

Tautomerism is a form of structural isomerism where isomers, known as tautomers, can interconvert through a process of intramolecular proton transfer.[1] This dynamic equilibrium is particularly prevalent in heterocyclic compounds, which form the core of a vast number of pharmaceuticals. The relative populations of tautomers can be exquisitely sensitive to environmental factors such as solvent polarity, pH, and temperature, as well as the solid-state packing forces in a crystal lattice.

The significance of tautomerism in drug discovery cannot be overstated. Different tautomers of the same molecule can exhibit distinct:

-

Receptor Binding Affinities: The shape, hydrogen bonding capabilities, and electrostatic potential of a molecule are dictated by its tautomeric form. A switch in the dominant tautomer can drastically alter how a drug candidate interacts with its biological target.

-

Pharmacokinetic Properties (ADME): Properties such as solubility, lipophilicity (LogP), and membrane permeability are tautomer-dependent. An unforeseen shift in tautomeric equilibrium can negatively impact a drug's absorption, distribution, metabolism, and excretion profile.

-

Toxicity Profiles: Different tautomers may be metabolized into different products, some of which could be toxic.

The subject of this guide, 5-(aminomethyl)-2-methylpyrimidin-4-ol, is a substituted pyrimidine. The pyrimidine ring is a fundamental component of nucleobases and numerous approved drugs, making the study of its derivatives perpetually relevant.[1] A thorough understanding of its tautomeric behavior is a prerequisite for its rational deployment in any drug design program.

The Tautomeric Landscape of 5-(Aminomethyl)-2-methylpyrimidin-4-ol

The structural features of 5-(aminomethyl)-2-methylpyrimidin-4-ol allow for several potential tautomeric forms. The primary equilibrium of interest in 4-hydroxypyrimidine systems is the keto-enol tautomerism.

-

2.1 The Hydroxy-Keto Equilibrium: This is the most common and energetically significant tautomerism for this class of heterocycles. The equilibrium involves the migration of a proton between the oxygen of the hydroxyl group and a ring nitrogen atom. This results in an equilibrium between the aromatic hydroxyl (enol) form and the non-aromatic keto (pyrimidinone) form. Computational studies on related pyrimidinone systems often show a preference for the ketonic form.[2][3]

-

2.2 Potential Amine-Imine Tautomerism: While generally less favored energetically for exocyclic amino groups on pyrimidine rings, the possibility of amine-imine tautomerism should also be considered.[4] This involves the migration of a proton from the exocyclic aminomethyl group or the C4-amino group (if the starting material is 5-(aminomethyl)-2-methylpyrimidin-4-amine) to a ring nitrogen, forming an imine.

The principal tautomeric forms to be investigated are therefore the 4-hydroxy (enol) and the 4-keto (pyrimidinone) forms.

Caption: Principal keto-enol tautomeric equilibrium for the target molecule.

A Multi-Faceted Approach to Tautomer Characterization

Caption: Integrated workflow for tautomer characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution, as it provides detailed information about the chemical environment of each nucleus.[5][6] The rate of interconversion between tautomers determines the appearance of the NMR spectrum.[6] If the exchange is slow on the NMR timescale, separate signals will be observed for each tautomer. If the exchange is fast, a single, population-averaged spectrum is observed.

4.1 Theoretical Basis: Chemical Shifts as Reporters of Tautomeric State

-

¹H NMR: The most direct evidence often comes from observing the proton attached to a heteroatom. In the keto form, a distinct N-H proton signal will be present, typically in the range of 10-13 ppm. In the enol form, an O-H proton signal would be expected, which is often broader and may exchange with solvent protons. The chemical shifts of the ring protons also differ subtly but measurably between the two forms due to changes in aromaticity.

-

¹³C NMR: The carbon spectrum provides a definitive marker. The keto form will exhibit a signal for a C=O (carbonyl) carbon, typically in the range of 170-190 ppm. The corresponding carbon in the enol form (C-OH) is attached to an oxygen via a single bond and will resonate at a significantly higher field, often in the 155-170 ppm range.[7]

-

¹⁵N NMR: When available, ¹⁵N NMR is an exceptionally sensitive probe of the nitrogen environment. The chemical shift of a protonated ring nitrogen in the keto form will be substantially different from that of an unprotonated, sp²-hybridized nitrogen in the enol form.[8]

4.2 Experimental Protocol: Sample Preparation and NMR Data Acquisition

-

Solvent Selection: Dissolve the compound in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CD₃OD, CDCl₃). Tautomeric equilibrium can be solvent-dependent.[9]

-

Concentration: Prepare samples at a concentration of 5-10 mg/mL.

-

Acquisition: Acquire ¹H, ¹³C{¹H}, and, if possible, ¹⁵N NMR spectra at a controlled temperature (e.g., 298 K).

-

2D NMR: Perform 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign all proton and carbon signals to their respective positions on the molecular scaffold.[10]

4.3 Data Interpretation and Expected Chemical Shifts

| Nucleus | Tautomer | Expected Chemical Shift (ppm) | Rationale |

| ¹H | Keto (N-H) | 10.0 - 13.0 | Deshielded proton on a nitrogen atom within a pyrimidinone ring. |

| Enol (O-H) | 9.0 - 12.0 (often broad) | Proton on an acidic hydroxyl group, subject to exchange. | |

| ¹³C | Keto (C4=O) | 170 - 190 | Characteristic carbonyl carbon chemical shift.[7] |

| Enol (C4-OH) | 155 - 170 | Shielded relative to the keto form due to single-bond character to oxygen.[7] | |

| ¹⁵N | Keto (N1-H) | -150 to -180 | Protonated, sp³-like nitrogen. |

| Enol (N1) | -80 to -120 | Unprotonated, sp²-hybridized nitrogen. |

Table 1: Predicted NMR chemical shifts for distinguishing tautomers. Ranges are indicative and should be confirmed with computational predictions.

Vibrational Spectroscopy: Fingerprinting Functional Groups

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[11] They are excellent for identifying specific functional groups that differ between tautomers and can be used for both solution and solid-state analysis.

5.1 Identifying Key Vibrational Modes

-

Keto Form: The most prominent and diagnostic peak will be the C=O stretching vibration, typically a strong, sharp band in the region of 1650-1710 cm⁻¹. The N-H stretching vibration will appear as a broader band around 3100-3400 cm⁻¹.

-

Enol Form: This form lacks a carbonyl group. Instead, it will show a C=N stretching vibration within the ring (around 1580-1650 cm⁻¹) and a characteristic broad O-H stretching band (around 3200-3600 cm⁻¹). The C-O single bond stretch will also be present around 1200-1300 cm⁻¹.

5.2 Experimental Protocol: FTIR/Raman Analysis

-

Sample Preparation (FTIR): For solid-state analysis, use an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet. For solution studies, use a liquid cell with appropriate solvent subtraction.

-

Sample Preparation (Raman): Samples can be analyzed directly as solids or in solution in a glass vial or NMR tube.

-

Data Acquisition: Record spectra over the range of 4000-400 cm⁻¹.

-

Analysis: Compare the experimental spectra with DFT-predicted vibrational frequencies for each tautomer to aid in peak assignment.

5.3 Expected Vibrational Frequencies

| Vibrational Mode | Tautomer | Expected Frequency (cm⁻¹) | Intensity |

| C=O stretch | Keto | 1650 - 1710 | Strong (IR), Medium (Raman) |

| N-H stretch | Keto | 3100 - 3400 | Medium, Broad (IR) |

| O-H stretch | Enol | 3200 - 3600 | Medium, Broad (IR) |

| Ring C=N/C=C stretch | Enol | 1580 - 1650 | Medium-Strong (IR & Raman) |

Table 2: Key vibrational frequencies for tautomer identification.

UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. The position of the maximum absorption (λmax) is sensitive to the extent of the conjugated π-electron system, which differs significantly between the keto and enol tautomers.

6.1 Chromophores and Electronic π-Systems

-

Enol (Hydroxy) Form: This tautomer possesses a fully aromatic pyrimidine ring, resulting in an extended π-conjugated system. This typically leads to absorption at a longer wavelength (a bathochromic or red shift).

-

Keto (Pyrimidinone) Form: This tautomer has a cross-conjugated system and a broken aromaticity in the pyrimidine ring. This generally results in absorption at a shorter wavelength (a hypsochromic or blue shift) compared to the enol form.

6.2 Solvent Effects (Solvatochromism)

The position of the tautomeric equilibrium can be influenced by solvent polarity.[9] By recording spectra in a series of solvents (e.g., hexane, acetonitrile, ethanol, water), one can observe shifts in the λmax and changes in peak intensities, providing evidence for the presence of multiple species in equilibrium.

6.3 Experimental Protocol: UV-Vis Spectral Analysis

-

Solvent Selection: Prepare dilute solutions (e.g., 10⁻⁵ M) of the compound in a range of solvents of varying polarity.

-

Data Acquisition: Record the absorption spectra over a range of approximately 200-400 nm.

-

Analysis: Identify the λmax in each solvent. Correlate shifts in λmax with solvent polarity to infer which tautomer is favored in different environments.

Computational Chemistry: Predicting Stability and Spectra

In silico methods, particularly Density Functional Theory (DFT), are indispensable for modern tautomer analysis. They provide a theoretical framework to interpret experimental data and can predict properties that are difficult to measure.

7.1 The Power of Density Functional Theory (DFT)

DFT calculations can be used to:

-

Predict Relative Stabilities: By performing geometry optimization and frequency calculations for each putative tautomer, one can determine their relative Gibbs free energies (ΔG). The tautomer with the lowest energy is predicted to be the most stable and therefore the most abundant.[2][12]

-

Simulate Spectra: Once the geometries are optimized, DFT can be used to predict NMR chemical shifts (using methods like GIAO), IR and Raman vibrational frequencies, and electronic transition energies (using Time-Dependent DFT, or TD-DFT).[11][13] These predicted spectra can be directly compared with experimental results to confirm tautomer identity.

7.2 Protocol: In Silico Tautomer Modeling

-

Structure Generation: Build the 3D structures of all possible tautomers (keto and enol).

-

Geometry Optimization: Perform a full geometry optimization and frequency calculation for each tautomer in the gas phase and in solution (using a solvent model like PCM or SM8) using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[11][12] The absence of imaginary frequencies confirms a true energy minimum.

-

Energy Calculation: Calculate the relative electronic and Gibbs free energies to predict the equilibrium populations.

-

Spectral Prediction: From the optimized structures, calculate the ¹H and ¹³C NMR chemical shifts, vibrational frequencies, and UV-Vis absorption spectra (TD-DFT).

Integrated Data Analysis and Conclusion

The strength of this approach lies in the synthesis of all collected data. A conclusive assignment is made when the experimental NMR, FTIR/Raman, and UV-Vis spectra align with the DFT-predicted spectra for the computationally determined lowest-energy tautomer. For example, if DFT predicts the keto form to be 5 kcal/mol more stable than the enol form, the experimental NMR should show a ¹³C signal near 180 ppm, the FTIR should display a strong C=O stretch around 1680 cm⁻¹, and the UV-Vis spectrum should match the TD-DFT prediction for that keto structure. By systematically comparing evidence across these orthogonal techniques, a scientifically rigorous and trustworthy characterization of the tautomeric state of 5-(aminomethyl)-2-methylpyrimidin-4-ol can be achieved, providing a solid foundation for its future development.

References

-

Molecular structures, FT-IR and FT-Raman spectra, NBO analysis, NLO properties, reactive sites and quantum chemical calculations of keto-enol tautomerism (2-amino-4-pyrimidinol and 2-amino-pyrimidine-4(1H)-one). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A. Available at: [Link]

-

Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. MDPI. Available at: [Link]

-

Santos, A. F., & da Silva, J. B. P. (2014). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules. Available at: [Link]

-

Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. ResearchGate. Available at: [Link]

-

1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. Available at: [Link]

-

Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. PMC. Available at: [Link]

-

The use of NMR spectroscopy to study tautomerism. Bohrium. Available at: [Link]

-

Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. Available at: [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available at: [Link]

-

New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. Available at: [Link]

- Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3 - Sciforum. Sciforum. Available at: https://sciforum.net/paper/view/15443

-

Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. AIP Publishing. Available at: [Link]

-

Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. ResearchGate. Available at: [Link]

Sources

- 1. Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. mdpi.com [mdpi.com]

- 10. sciforum.net [sciforum.net]

- 11. Molecular structures, FT-IR and FT-Raman spectra, NBO analysis, NLO properties, reactive sites and quantum chemical calculations of keto-enol tautomerism (2-amino-4-pyrimidinol and 2-amino-pyrimidine-4(1H)-one) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Lynchpin of Vitamin B1 Synthesis: A Technical Guide to the Biological Role of 5-(Aminomethyl)-2-methylpyrimidin-4-ol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B1, or thiamine, is an indispensable cofactor for central metabolic pathways across all domains of life. Its biosynthesis is a complex, highly regulated process involving the independent synthesis of a pyrimidine and a thiazole moiety, which are subsequently coupled. This guide provides an in-depth technical exploration of the biological role of a critical intermediate in this pathway: 5-(Aminomethyl)-2-methylpyrimidin-4-ol, also known as 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). We will dissect the intricate enzymatic steps leading to its formation, its subsequent phosphorylation, and its ultimate incorporation into thiamine, with a focus on the underlying biochemical logic and experimental validation. This document is intended to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development seeking to understand and potentially target this essential metabolic pathway.

Introduction: The Imperative of Thiamine

Thiamine, in its active form thiamine pyrophosphate (TPP), is a vital cofactor for a suite of enzymes involved in carbohydrate and amino acid metabolism.[1][2][3] Key TPP-dependent enzymes include pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase, which are central to the citric acid cycle and the pentose phosphate pathway.[1][2] Given its fundamental role, the thiamine biosynthesis pathway is a subject of intense research, not only for understanding basic cellular metabolism but also as a potential target for the development of novel antimicrobial agents.[1][2]

The biosynthesis of thiamine is a convergent pathway where two distinct heterocyclic precursors, a pyrimidine and a thiazole, are synthesized separately and then joined. This guide will focus on the pyrimidine arm of this pathway, specifically the synthesis and role of 5-(Aminomethyl)-2-methylpyrimidin-4-ol (HMP).

The Genesis of the Pyrimidine Moiety: A Radical Departure

The formation of the pyrimidine ring of thiamine is a remarkable feat of biocatalysis, involving a complex molecular rearrangement. In bacteria, plants, and fungi, this process begins with an intermediate from the de novo purine biosynthesis pathway.[4][5][6]

The Precursor: 5-Aminoimidazole Ribotide (AIR)

The journey to HMP begins with 5-aminoimidazole ribotide (AIR), a common intermediate in the synthesis of purines.[5][7] This strategic intersection of two major metabolic pathways highlights the economy and interconnectedness of cellular metabolism. The utilization of AIR as the starting material for the thiamine pyrimidine is a testament to the evolutionary ingenuity of biological systems.[7]

The Master Artisan: Hydroxymethylpyrimidine Phosphate Synthase (ThiC)

The conversion of AIR to 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P), the phosphorylated form of HMP, is catalyzed by a single, extraordinary enzyme: hydroxymethylpyrimidine phosphate synthase (ThiC).[1][2][5] ThiC is a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes.[4][8][9]

The ThiC-catalyzed reaction is one of the most complex enzymatic rearrangements known in biology, involving a radical-mediated cascade.[6][8][10] The reaction initiates with the reductive cleavage of SAM by a [4Fe-4S] cluster within ThiC, generating a highly reactive 5'-deoxyadenosyl radical.[9] This radical then abstracts a hydrogen atom from the substrate, initiating a series of intricate bond cleavages and formations that ultimately reshape the imidazole ring of AIR into the pyrimidine ring of HMP-P.[8][10] The complexity of this reaction underscores the unique catalytic power of radical SAM enzymes.

Experimental Protocol: Assay for ThiC Activity

This protocol provides a conceptual framework for determining the activity of the ThiC enzyme.

Objective: To quantify the conversion of 5-aminoimidazole ribotide (AIR) to 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P) by ThiC.

Materials:

-

Purified ThiC enzyme

-

5-Aminoimidazole ribotide (AIR) substrate

-

S-Adenosylmethionine (SAM)

-

Sodium dithionite (for reduction of the Fe-S cluster)

-

Anaerobic chamber or glove box

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl)

-

Quenching solution (e.g., 10% trichloroacetic acid)

-

HPLC system with a suitable column (e.g., C18) for separation of substrate and product

-

Standards for AIR and HMP-P

Methodology:

-

Enzyme Reconstitution: Reconstitute the [4Fe-4S] cluster of ThiC under anaerobic conditions using iron salts, a sulfur source, and a reducing agent.

-

Reaction Setup (Anaerobic):

-

In an anaerobic environment, prepare a reaction mixture containing the reaction buffer, a reducing agent (e.g., sodium dithionite), and SAM.

-

Add the reconstituted ThiC enzyme to the mixture.

-

Initiate the reaction by adding the substrate, AIR.

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Reaction Quenching: Stop the reaction by adding the quenching solution.

-

Analysis:

-

Centrifuge the quenched reaction mixture to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the remaining AIR and the newly formed HMP-P.

-

Calculate the enzyme activity based on the amount of product formed over time.

-

Causality: The strict anaerobic conditions are critical because the reduced [4Fe-4S] cluster essential for radical generation is oxygen-sensitive. The use of HPLC allows for the direct measurement of both substrate consumption and product formation, providing a robust and quantitative assessment of enzyme activity.

The Activation Step: Phosphorylation to HMP-PP

The newly synthesized HMP-P is not yet ready for its coupling with the thiazole moiety. It must first undergo a further phosphorylation step to become activated.

The Kinase at Work: Hydroxymethylpyrimidine/Phosphomethylpyrimidine Kinase (ThiD)

The enzyme responsible for the phosphorylation of HMP-P is hydroxymethylpyrimidine/phosphomethylpyrimidine kinase (ThiD).[1][2][5] This kinase catalyzes the ATP-dependent phosphorylation of HMP-P to yield 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP).[1][2][11]

In some organisms, ThiD is a bifunctional enzyme, also capable of phosphorylating HMP (the non-phosphorylated form) to HMP-P, playing a role in the salvage pathway for thiamine precursors.[5][12][13][14] This dual functionality highlights the enzyme's central role in both de novo synthesis and precursor recycling.

The enzymatic reaction catalyzed by ThiD is a classic phosphotransferase reaction:

HMP-P + ATP ⇌ HMP-PP + ADP [11]

This reaction is crucial as it provides the pyrophosphate leaving group necessary for the subsequent condensation reaction with the thiazole moiety.

The Grand Finale: Coupling and Thiamine Formation

With the synthesis and activation of the pyrimidine moiety complete, the stage is set for the final step in the assembly of the core thiamine structure.

The Union: Thiamine Phosphate Synthase (ThiE)

HMP-PP and the thiazole precursor, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P), are brought together by the enzyme thiamine phosphate synthase (ThiE).[1][2] ThiE catalyzes the condensation of these two molecules to form thiamine monophosphate (ThMP).[1][2][5]

The pyrophosphate group on HMP-PP serves as an excellent leaving group, facilitating the nucleophilic attack by the thiazole moiety and the formation of the methylene bridge that links the two rings.

Final Touches: Conversion to the Active Cofactor

ThMP is then further phosphorylated to the biologically active form, thiamine pyrophosphate (TPP), by the enzyme thiamine phosphate kinase (ThiL in E. coli) or through a two-step process involving dephosphorylation to thiamine followed by pyrophosphorylation in other organisms.[1][4]

Regulation of the Pyrimidine Pathway: A Tightly Controlled Process

The biosynthesis of thiamine is energetically expensive, and therefore, its production is tightly regulated to meet the cell's metabolic demands without wasteful overproduction.

The TPP Riboswitch: An Elegant Feedback Mechanism

A primary mechanism for regulating the thiamine biosynthesis pathway in many bacteria, archaea, and even eukaryotes is the TPP riboswitch.[1][4] Riboswitches are structured non-coding RNA elements typically found in the 5' untranslated region of mRNAs that can directly bind to small molecule metabolites.

In the case of thiamine biosynthesis, the TPP riboswitch, upon binding to TPP, undergoes a conformational change that leads to the premature termination of transcription or the inhibition of translation of the downstream genes, including thiC.[1][4] When intracellular TPP levels are low, the riboswitch adopts a different conformation that allows for the expression of the biosynthetic enzymes, thus ensuring a fresh supply of thiamine. This elegant feedback mechanism allows the cell to sense and respond directly to the availability of the final product.

Visualization of the Pyrimidine Biosynthesis Pathway

Caption: Biosynthetic pathway of the pyrimidine moiety of thiamine.

Summary of Key Enzymes

| Enzyme | Gene (E. coli) | Function | Substrate(s) | Product(s) | Cofactor(s) |

| Hydroxymethylpyrimidine Phosphate Synthase | thiC | Catalyzes the complex rearrangement of AIR to form the pyrimidine ring. | 5-Aminoimidazole Ribotide (AIR), S-Adenosylmethionine (SAM) | 4-Amino-5-hydroxymethyl-2-methylpyrimidine Phosphate (HMP-P), 5'-Deoxyadenosine, Methionine | [4Fe-4S] cluster |

| Hydroxymethylpyrimidine/ Phosphomethylpyrimidine Kinase | thiD | Phosphorylates HMP-P to activate it for condensation with the thiazole moiety. | 4-Amino-5-hydroxymethyl-2-methylpyrimidine Phosphate (HMP-P), ATP | 4-Amino-5-hydroxymethyl-2-methylpyrimidine Pyrophosphate (HMP-PP), ADP | Mg2+ |

| Thiamine Phosphate Synthase | thiE | Condenses the pyrimidine and thiazole moieties to form thiamine monophosphate. | HMP-PP, 4-Methyl-5-(β-hydroxyethyl)thiazole Phosphate (THZ-P) | Thiamine Monophosphate (ThMP), Pyrophosphate | Mg2+ |

Conclusion and Future Directions

The biosynthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-ol and its subsequent incorporation into thiamine is a cornerstone of primary metabolism. The elucidation of this pathway, particularly the remarkable chemistry of the ThiC-catalyzed reaction, has provided profound insights into the capabilities of enzymes. For drug development professionals, the enzymes in this pathway, especially those with no homologs in humans, represent promising targets for the development of novel antibiotics. Future research will likely focus on obtaining more detailed structural and mechanistic information on these enzymes to facilitate structure-based drug design. Furthermore, understanding the intricate regulatory networks that control thiamine biosynthesis will be crucial for a holistic appreciation of this essential metabolic process.

References

- Thiamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Thiamine]

- Du, Q., Wang, H., & Xie, J. (2011). Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets?. International Journal of Biological Sciences, 7(1), 39-50. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3038829/]

- Du, Q., Wang, H., & Xie, J. (2011). Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Anti-microbial Drug Targets?. International Journal of Biological Sciences, 7(1), 39-50. [URL: https://www.ijbs.com/v07p0039.htm]

- Jurgenson, C. T., Begley, T. P., & Ealick, S. E. (2009). The structural and biochemical foundations of thiamin biosynthesis. Annual review of biochemistry, 78, 569–603. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6078420/]

- Martin, R., et al. (2021). Metabolic engineering provides insight into the regulation of thiamin biosynthesis in plants. Journal of Experimental Botany, 72(15), 5586-5602. [URL: https://academic.oup.com/jxb/article/72/15/5586/6276138]

- Settembre, E., Begley, T. P., & Ealick, S. E. (2003). Structural biology of enzymes of the thiamin biosynthesis pathway. Current opinion in structural biology, 13(6), 739–747. [URL: https://pubmed.ncbi.nlm.nih.gov/14675553/]

- Jurgenson, C. T., Begley, T. P., & Ealick, S. E. (2009). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Annual Review of Biochemistry, 78, 569-603. [URL: https://www.annualreviews.org/doi/10.1146/annurev.biochem.78.072407.102340]

- Kawasaki, Y., Nosaka, K., Kaneko, Y., Nishimura, H., & Iwashima, A. (1990). Regulation of thiamine biosynthesis in Saccharomyces cerevisiae. Journal of bacteriology, 172(10), 6145–6147. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC213487/]

- Paerl, R. W., et al. (2018). Competition for vitamin b1 (Thiamin) structures numerous ecological interactions. BioScience, 68(6), 437-448. [URL: https://www.researchgate.net/figure/Thiamin-Synthesis-From-Thiazole-and-Pyrimidine-Precursors-Thiamin-synthesis-by-bacteria_fig2_325605051]

- Jurgenson, C. T., Begley, T. P., & Ealick, S. E. (2009). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Annual Review of Biochemistry, 78, 569-603. [URL: https://www.annualreviews.org/doi/abs/10.1146/annurev.biochem.78.072407.102340]

- Nosaka, K., et al. (1998). Biosynthesis of hydroxymethylpyrimidine pyrophosphate in Saccharomyces cerevisiae. The Journal of biological chemistry, 273(43), 28063–28068. [URL: https://pubmed.ncbi.nlm.nih.gov/9774431/]

- Maupin-Furlow, J. A. (2018). Thiamin (vitamin B1) and its natural forms. In Encyclopedia of Inorganic and Bioinorganic Chemistry. [URL: https://www.researchgate.

- Dowling, D. P., et al. (2024). Insights into the initial steps of the thiamin pyrimidine synthase (ThiC)-catalyzed reaction through EPR spectroscopic characterization of radical intermediates. Chemical Science, 15(1), 136-146. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/sc/d3sc04838a]

- Jurgenson, C. T., Chatterjee, A., Begley, T. P., & Ealick, S. E. (2006). Structural insights into the function of the thiamin biosynthetic enzyme Thi4 from Saccharomyces cerevisiae. Biochemistry, 45(37), 11061–11070. [URL: https://pubmed.ncbi.nlm.nih.gov/16964967/]

- Phosphomethylpyrimidine kinase - Wikipedia. [URL: https://en.wikipedia.org/wiki/Phosphomethylpyrimidine_kinase]

- Martin, R., et al. (2021). Metabolic engineering provides insight into the regulation of thiamin biosynthesis in plants. Journal of Experimental Botany, 72(15), 5586-5602. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8328703/]

- Jurgenson, C. T., Begley, T. P., & Ealick, S. E. (2009). The structural and biochemical foundations of thiamin biosynthesis. Annual review of biochemistry, 78, 569–603. [URL: https://pubmed.ncbi.nlm.nih.gov/19348578/]

- Yabuki, T., et al. (2014). Divisions of labor in the thiamin biosynthetic pathway among organs of maize. Frontiers in plant science, 5, 384. [URL: https://www.frontiersin.org/articles/10.3389/fpls.2014.00384/full]

- Knauber, T., et al. (2014). Phosphomethylpyrimidine Synthase (ThiC): Trapping of Five Intermediates Provides Mechanistic Insights on a Complex Radical Cascade Reaction in Thiamin Biosynthesis. Journal of the American Chemical Society, 136(35), 12382-12395. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4156828/]

- Strobbe, S., & Van Der Straeten, D. (2018). In silico, in vitro, and in vivo characterization of thiamin-binding proteins from plant seeds. International journal of molecular sciences, 19(11), 3465. [URL: https://www.mdpi.com/1422-0067/19/11/3465]

- Kriek, M., et al. (2007). The Thiamine Biosynthetic Enzyme ThiC Catalyzes Multiple Turnovers and Is Inhibited by S-Adenosylmethionine (AdoMet) Metabolites. The Journal of biological chemistry, 282(24), 17413–17420. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2063990/]

- 5-Aminoimidazole ribotide - Wikipedia. [URL: https://en.wikipedia.org/wiki/5-Aminoimidazole_ribotide]

- Knauber, T., et al. (2024). Phosphomethylpyrimidine Synthase (ThiC): Trapping of Five Intermediates Provides Mechanistic Insights on a Complex Radical Cascade Reaction in Thiamin Biosynthesis. ACS Central Science, 10(5), 1010-1020. [URL: https://pubs.acs.org/doi/10.1021/acscentsci.4c00125]

- UniProtKB - P0A6V8 (THID_ECOLI). [URL: https://www.uniprot.org/uniprotkb/P0A6V8/entry]

- Palmer, A. D., et al. (2019). Pyridoxal and α-Ketoglutarate Independently Improve Function of Saccharomyces cerevisiae Thi5 in the Metabolic Network of Salmonella enterica. Journal of bacteriology, 201(17), e00244-19. [URL: https://www.researchgate.

- Mehta, A. P., et al. (2015). Anaerobic 5-Hydroxybenzimidazole Formation from Aminoimidazole Ribotide: An Unanticipated Intersection of Thiamin and Vitamin B₁₂ Biosynthesis. Journal of the American Chemical Society, 137(33), 10444–10447. [URL: https://pubmed.ncbi.nlm.nih.gov/26270228/]

- THI21 bifunctional hydroxymethylpyrimidine kinase/phosphomethylpyrimidine kinase [Saccharomyces cerevisiae S288C]. [URL: https://www.ncbi.nlm.nih.gov/gene/855870]

- Szostak, K., et al. (2021). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Molecules, 26(24), 7549. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8707110/]

- KEGG ENZYME: 2.7.1.49 + 2.7.4.7. [URL: https://www.kegg.jp/dbget-bin/www_bget?L3V59_11640]

- Jiang, M., et al. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. Organic Process Research & Development, 25(10), 2306-2313. [URL: https://www.researchgate.

- Gotor-Fernández, V., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry, 23(15), 5483-5493. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc01538a]

- Gutiérrez, A., et al. (2019). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Molecules, 24(18), 3293. [URL: https://www.researchgate.

- Jiang, M., et al. (2021). Fully Continuous Flow Synthesis of 5‑(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. Organic Process Research & Development. [URL: https://figshare.com/collections/Fully_Continuous_Flow_Synthesis_of_5_Aminomethyl_-2-methylpyrimidin-4-amine_A_Key_Intermediate_of_Vitamin_B1_-_Organic_Process_Research_Development/5621810]

- MiMeDB: N-Formyl-4-amino-5-aminomethyl-2-methylpyrimidine. [URL: https://www.mimedb.ca/metabolites/MMDBc0053475]

Sources

- 1. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijbs.com [ijbs.com]

- 3. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiamine - Wikipedia [en.wikipedia.org]

- 5. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphomethylpyrimidine Synthase (ThiC): Trapping of Five Intermediates Provides Mechanistic Insights on a Complex Radical Cascade Reaction in Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Aminoimidazole ribotide - Wikipedia [en.wikipedia.org]

- 8. Insights into the initial steps of the thiamin pyrimidine synthase (ThiC)-catalyzed reaction through EPR spectroscopic characterization of radical intermediates - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. The Thiamine Biosynthetic Enzyme ThiC Catalyzes Multiple Turnovers and Is Inhibited by S-Adenosylmethionine (AdoMet) Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Phosphomethylpyrimidine kinase - Wikipedia [en.wikipedia.org]

- 12. uniprot.org [uniprot.org]

- 13. THI21 bifunctional hydroxymethylpyrimidine kinase/phosphomethylpyrimidine kinase [Saccharomyces cerevisiae S288C] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. KEGG T09543: L3V59_11640 [kegg.jp]

An In-depth Technical Guide to the Chemical Properties and Applications of 5-(Aminomethyl)-2-methylpyrimidin-4-amine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Pyrimidine Landscape

In the intricate world of heterocyclic chemistry, precision in nomenclature is paramount. The subject of this guide, a cornerstone intermediate in biochemical synthesis, is a case in point. While the query "5-(Aminomethyl)-2-methylpyrimidin-4-ol" suggests a hydroxyl (-ol) functional group, the vast body of scientific literature directs us to a closely related and far more extensively studied molecule: 5-(Aminomethyl)-2-methylpyrimidin-4-amine (CAS No. 95-02-3). This latter compound, also known as Grewe diamine, is a critical precursor in the biosynthesis of Thiamine (Vitamin B1). This guide, therefore, will focus on the chemical properties, synthesis, and applications of 5-(Aminomethyl)-2-methylpyrimidin-4-amine, the compound of significant interest to the scientific community. We will also briefly touch upon its hydroxylated analogue, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), to provide a comprehensive understanding of this family of pyrimidine derivatives.

Core Chemical Identity and Physicochemical Properties

5-(Aminomethyl)-2-methylpyrimidin-4-amine is an aminopyrimidine characterized by an amino group at the 4-position, a methyl group at the 2-position, and an aminomethyl group at the 5-position of the pyrimidine ring.[1] This unique arrangement of functional groups imparts it with a rich chemical reactivity, making it a versatile building block in organic synthesis.

Molecular Structure and Identifiers

-

IUPAC Name: 5-(aminomethyl)-2-methylpyrimidin-4-amine[1]

-

Synonyms: Grewe diamine, 4-Amino-5-aminomethyl-2-methylpyrimidine, 2-Methyl-4-amino-5-aminomethylpyrimidine[1]

-

Molecular Formula: C₆H₁₀N₄[2]

-

Canonical SMILES: CC1=NC=C(C(=N1)N)CN[2]

-

InChI Key: OZOHTVFCSKFMLL-UHFFFAOYSA-N[3]

Physicochemical Data

A thorough understanding of the physicochemical properties of 5-(Aminomethyl)-2-methylpyrimidin-4-amine is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Melting Point | 270-272 °C | [2][4] |

| Boiling Point | 301.6 °C at 760 mmHg | [2][4] |

| Density | 1.207 g/cm³ | [2] |

| pKa | 7.70 ± 0.29 (Predicted) | [2] |

| XLogP3 | -0.3 | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated), Water (Slightly) | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Synthesis and Purification: A Practical Workflow

The synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine is a well-established process, with several routes documented in the literature.[5][6] A common and scalable approach involves the reduction of 4-amino-2-methyl-5-cyanopyrimidine. The rationale for this choice lies in the commercial availability of the starting material and the high efficiency of the reduction step.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Materials:

-

4-Amino-2-methyl-5-cyanopyrimidine

-

Raney Nickel (catalyst)

-

Saturated Methanolic Ammonia

-

Hydrogen Gas

-

Autoclave or high-pressure hydrogenation apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable autoclave, combine 4-amino-2-methyl-5-cyanopyrimidine and a saturated solution of ammonia in methanol. Add a catalytic amount of wet Raney nickel. The use of methanolic ammonia is crucial as it helps to suppress the formation of secondary amine byproducts.

-

Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to approximately 4 MPa with hydrogen and heat to around 100 °C. Maintain these conditions with vigorous stirring for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the Raney nickel catalyst. The catalyst is pyrophoric and should be handled with care.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to obtain 5-(Aminomethyl)-2-methylpyrimidin-4-amine as a white solid.[7]

Spectroscopic and Chromatographic Characterization

The identity and purity of synthesized 5-(Aminomethyl)-2-methylpyrimidin-4-amine should be confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

-

Infrared (IR) Spectroscopy: Helps to identify the functional groups present, such as N-H stretches from the amino groups and C-H stretches from the methyl and methylene groups.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A well-developed HPLC method with a suitable column and mobile phase can separate the desired product from any starting materials or byproducts.

Biological Significance and Applications

The primary significance of 5-(Aminomethyl)-2-methylpyrimidin-4-amine lies in its role as a key intermediate in the biosynthesis of Thiamine (Vitamin B1).[3]

Role in Thiamine Biosynthesis

Thiamine is an essential coenzyme for all living organisms, playing a vital role in carbohydrate metabolism. In many organisms, 5-(Aminomethyl)-2-methylpyrimidin-4-amine is a substrate for the enzyme thiaminase II (TenA), which catalyzes its hydrolysis to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP).[3] HMP is then phosphorylated to hydroxymethylpyrimidine pyrophosphate (HMP-PP), which is subsequently coupled with the thiazole moiety to form thiamine monophosphate.

Caption: Simplified pathway of Thiamine biosynthesis involving 5-(Aminomethyl)-2-methylpyrimidin-4-amine.

Precursor for Bioactive Molecules

The reactive primary amino groups of 5-(Aminomethyl)-2-methylpyrimidin-4-amine make it a versatile scaffold for the synthesis of diverse compound libraries for pharmaceutical and chemical research.[3] Its derivatives have been investigated for a range of biological activities, including:

-

Antiviral Activity: Certain derivatives have shown activity against viruses such as the tobacco mosaic virus.[3]

-

Anti-inflammatory Properties: The pyrimidine scaffold is a known pharmacophore in the development of anti-inflammatory agents.[3]

Handling, Storage, and Safety

5-(Aminomethyl)-2-methylpyrimidin-4-amine should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection, as it may cause skin and serious eye irritation.[3] It is typically stored in a cool, dry place. For long-term storage, a freezer at -20°C is recommended.[2]

Conclusion

5-(Aminomethyl)-2-methylpyrimidin-4-amine, or Grewe diamine, is a compound of considerable scientific and industrial importance. Its central role in the synthesis of Vitamin B1 and its utility as a versatile chemical building block underscore its significance in both biochemistry and medicinal chemistry. A thorough understanding of its chemical properties, synthesis, and handling is crucial for researchers working in these fields. This guide provides a comprehensive overview to aid in the effective utilization of this important pyrimidine derivative.

References

-

PubChem. (n.d.). 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 5-(Aminomethyl)-2-methylpyrimidin-4-amine. Retrieved from [Link]

- Jiang, M., et al. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. Organic Process Research & Development, 25(10).

-

PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-2-(benzyloxymethyl)pyrimidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

iChemical. (n.d.). 5-(Aminomethyl)-2-methylpyrimidin-4-amine, CAS No. 95-02-3. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Retrieved from [Link]

- Google Patents. (n.d.). US8252927B2 - Synthesis of substituted 4-amino-pyrimidines.

- MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6981.

-

European Patent Office. (n.d.). EP2307355A1 - Novel synthesis of substituted 4-amino-pyrimidines. Retrieved from [Link]

-

PubChem. (n.d.). n-Formyl-4-amino-5-(aminomethyl)-2-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-methylpyrimidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Aminomethyl)pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-5-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 5-(Aminomethyl)-2-methylpyrimidin-4-amine, CAS No. 95-02-3 - iChemical [ichemical.com]

- 5. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]

- 6. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 7. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 [chemicalbook.com]

Topic: 5-(Aminomethyl)-2-methylpyrimidin-4-ol: A Guide to Stability and Degradation Product Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Aminomethyl)-2-methylpyrimidin-4-ol is a heterocyclic compound of significant interest, primarily due to its structural similarity to key intermediates in the biosynthesis of Thiamine (Vitamin B1). As with any compound intended for pharmaceutical or biological research, a thorough understanding of its stability profile is paramount for ensuring data integrity, defining storage conditions, and identifying potential impurities. This guide provides a comprehensive framework for investigating the stability of 5-(Aminomethyl)-2-methylpyrimidin-4-ol. While specific degradation studies on this molecule are not extensively published, this document synthesizes information from related pyrimidine derivatives and established principles of drug degradation to propose likely degradation pathways and outline a robust, self-validating protocol for a stability-indicating analytical method (SIAM).

Introduction and Physicochemical Profile

5-(Aminomethyl)-2-methylpyrimidin-4-ol belongs to the aminopyrimidine class of compounds. Its structure, featuring a pyrimidine core with hydroxyl, methyl, and aminomethyl substituents, makes it susceptible to various degradation pathways. The pyrimidine moiety is a cornerstone of essential biomolecules, and understanding the stability of this specific analog is crucial for its application. For instance, the related compound, 4-Amino-5-aminomethyl-2-methylpyrimidine, is a known intermediate in Vitamin B1 synthesis.[1][2] The stability of such molecules directly impacts their biological activity and safety profile.

Stability testing, as outlined in regulatory guidelines such as those from the International Council for Harmonisation (ICH), is a non-negotiable aspect of pharmaceutical development.[3] It ensures that a drug substance maintains its quality, purity, and potency throughout its shelf life. A critical component of this testing is the development of a stability-indicating analytical method (SIAM)—a validated assay that can resolve the intact molecule from its degradation products, process impurities, and excipients.[3]

Table 1: Physicochemical Properties of 5-(Aminomethyl)-2-methylpyrimidin-4-ol

| Property | Value | Source |

| IUPAC Name | 5-(aminomethyl)-2-methylpyrimidin-4-ol | Inferred |

| Molecular Formula | C₆H₉N₃O | [4] |

| Molecular Weight | 139.16 g/mol | [4] |

| Structure |  | - |

| Predicted pKa | ~4.5 (pyrimidine N), ~9.5 (aminomethyl) | General Chemical Knowledge |

| Predicted logP | -1.0 to 0.0 | General Chemical Knowledge |

Note: Some properties are estimated based on chemical structure and data from analogous compounds due to limited experimental data in public literature.

Predicted Degradation Pathways

Based on the functional groups present and the known chemistry of pyrimidine derivatives, several degradation pathways can be anticipated under stress conditions. The primary sites of instability are the aminomethyl side chain and the pyrimidine ring itself.

Hydrolytic Degradation

Hydrolysis is a probable degradation route in both acidic and alkaline aqueous solutions.

-

Side-Chain Modification: The aminomethyl group is susceptible to deamination, potentially forming the corresponding hydroxymethyl derivative, 5-(hydroxymethyl)-2-methylpyrimidin-4-ol. This is analogous to enzymatic conversions seen in related thiamine precursors.[1]

-

Ring Cleavage: Under more forceful conditions (e.g., hot alkali or strong acid), the pyrimidine ring itself may undergo hydrolytic cleavage.[5] Studies on uracil degradation have shown that the ring can be opened between the N-3 and C-4 positions.[6]

Oxidative Degradation

Oxidation is a significant threat to the stability of the molecule, likely affecting both the pyrimidine ring and the aminomethyl group.

-

N-Oxidation: The nitrogen atoms within the pyrimidine ring are nucleophilic and can be oxidized to form N-oxides, a known transformation for pyrimidine compounds.[7]

-

Side-Chain Oxidation: The primary amine of the aminomethyl group is a prime target for oxidation. This could lead to the formation of an imine, which could subsequently hydrolyze to a formyl derivative (5-formyl-2-methylpyrimidin-4-ol) or be further oxidized to a carboxylic acid (2-methyl-4-ol-pyrimidine-5-carboxylic acid). The formation of formylated derivatives has been observed in related compounds.[8]

Photolytic Degradation

Many heterocyclic aromatic compounds are susceptible to degradation upon exposure to UV or visible light. The specific photoproducts are difficult to predict without experimental data but could involve radical-mediated reactions, dimerization, or ring rearrangement.

The diagram below illustrates the most probable hydrolytic and oxidative degradation pathways.

Caption: Predicted hydrolytic and oxidative degradation routes.

Framework for a Stability-Indicating Analytical Method (SIAM)

A robust SIAM is essential to accurately quantify the parent compound and detect its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard for this purpose.[9][10] Coupling this with mass spectrometry (MS) allows for the structural elucidation of unknown degradants.

Experimental Workflow for SIAM Development

The development process is systematic, beginning with method development, proceeding to forced degradation studies, and concluding with method validation according to ICH guidelines.

Caption: Workflow for developing a stability-indicating method.

Step-by-Step Protocol: Forced Degradation Studies

Objective: To intentionally degrade the sample under harsh conditions to generate potential degradation products and demonstrate the specificity of the analytical method.

Materials:

-

5-(Aminomethyl)-2-methylpyrimidin-4-ol reference standard

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% solution

-

HPLC-grade water, acetonitrile (ACN), and methanol (MeOH)

-

Phosphate or acetate buffer for mobile phase

-

Class A volumetric flasks

-

pH meter, calibrated

-

HPLC system with UV/DAD detector

-

Photostability chamber

-

Thermostatic oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., water or methanol).

-

Acid Hydrolysis:

-

To a flask, add an aliquot of stock solution and an equal volume of 1 M HCl.

-

Heat at 80°C for 2-4 hours.

-

Cool, neutralize with 1 M NaOH, and dilute to the final concentration (~50 µg/mL) with mobile phase.

-

-

Base Hydrolysis:

-

To a flask, add an aliquot of stock solution and an equal volume of 1 M NaOH.

-

Keep at room temperature for 1-2 hours.

-

Neutralize with 1 M HCl and dilute to the final concentration.

-

-

Oxidative Degradation:

-

To a flask, add an aliquot of stock solution and an equal volume of 3% H₂O₂.

-

Keep at room temperature, protected from light, for 24 hours.

-

Dilute to the final concentration.

-

-

Thermal Degradation:

-

Store the solid reference standard in an oven at 105°C for 24 hours.

-

Dissolve the stressed solid and dilute to the final concentration.

-

-

Photolytic Degradation:

-

Expose the solid reference standard and a solution (~50 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Prepare the final concentration from the stressed samples.

-

-

Control Sample: Prepare an unstressed control sample by diluting the stock solution to the final concentration.

-

Analysis: Analyze all samples by HPLC-UV/DAD.

Table 2: Summary of Recommended Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Typical Duration | Target Degradation |

| Acid Hydrolysis | 1 M HCl | 2-4 hours @ 80°C | 5-20% |

| Base Hydrolysis | 1 M NaOH | 1-2 hours @ RT | 5-20% |

| Oxidation | 3% H₂O₂ | 24 hours @ RT | 5-20% |

| Thermal | Solid State | 24 hours @ 105°C | 5-20% |